
AT-121
Overview
Description
AT-121 is a novel bifunctional nociceptin opioid peptide (NOP) and mu opioid peptide (MOP) receptor partial agonist developed as a non-morphinan compound. It exhibits high binding affinity and partial agonist activity at both receptors, enabling potent analgesia while minimizing opioid-related adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT-121 involves multiple steps, starting with the preparation of the core spirocyclic structure. The key steps include:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor to form the spirocyclic isoquinoline-piperidine structure.
Functionalization: Introduction of functional groups such as the sulfamoylaminoethyl side chain and the propan-2-ylcyclohexyl group.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not publicly detailed, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to enhance yield, purity, and cost-effectiveness. This would include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
AT-121 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, which can be used to create analogs of this compound with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Efficacy in Pain Management
Research conducted at Wake Forest School of Medicine demonstrated that AT-121 not only alleviates pain effectively but also reduces the reinforcing effects of commonly abused opioids like oxycodone. In studies involving non-human primates, this compound exhibited morphine-like analgesic effects without the typical side effects associated with opioids, including respiratory depression and physical dependence .
Comparative Efficacy Table
Compound | Dose for Equivalent Pain Relief | Addiction Potential | Respiratory Depression | Other Side Effects |
---|---|---|---|---|
Morphine | 100 mg | High | Yes | Yes |
Oxycodone | 100 mg | High | Yes | Yes |
This compound | 1 mg | Low | No | Minimal |
Case Studies and Research Findings
- Pilot Study on Non-Human Primates : In a pivotal study published in Science Translational Medicine, researchers found that this compound provided effective pain relief while simultaneously blocking the addictive potential of oxycodone. This study highlighted this compound's safety profile and its potential as a non-addictive alternative to conventional opioids .
- Translational Research Implications : The findings from non-human primate studies suggest that this compound could serve as a viable candidate for clinical trials aimed at treating chronic pain and opioid use disorders. The researchers emphasize that further preclinical studies are necessary to solidify safety data before advancing to human trials .
Mechanism of Action
AT-121 exerts its effects by binding to both the μ-opioid receptor and the nociceptin receptor. The μ-opioid receptor is responsible for the analgesic effects, while the nociceptin receptor modulates the side effects typically associated with opioids, such as addiction and tolerance . This dual action allows this compound to provide effective pain relief with a reduced risk of abuse.
Comparison with Similar Compounds
Receptor Pharmacology and Mechanisms
Analgesic Efficacy
Abuse Liability and Side Effects
Pharmacokinetics and Clinical Progress
Biological Activity
AT-121 is a novel synthetic compound that has garnered attention for its potential as a non-addictive alternative to traditional opioids. It acts as a bifunctional agonist at nociceptin and mu-opioid receptors, offering promising analgesic properties without the associated risks of addiction commonly seen with opioid medications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, research findings, and potential applications.
This compound selectively binds to two types of receptors in the brain:
- Nociceptin receptors : Involved in modulating pain and emotional responses.
- Mu-opioid receptors : Traditionally targeted by opioids like morphine and oxycodone.
The compound exhibits binding affinities with Ki values of 3.67 nM for nociceptin and 16.49 nM for mu-opioid receptors, indicating its potency in activating these pathways while minimizing the risk of addiction .
Analgesic Effects
Research indicates that this compound produces significant antinociceptive effects in animal models. A study involving adult male and female rhesus monkeys demonstrated that subcutaneous administration of this compound (0.003-0.03 mg/kg) resulted in dose-dependent pain relief against acute noxious stimuli (e.g., exposure to 50 °C water) without observable side effects or signs of addiction .
Comparison with Traditional Opioids
In comparative studies, this compound has shown the ability to attenuate the reinforcing effects of oxycodone, suggesting its potential utility in treating prescription opioid abuse . This characteristic positions this compound as a candidate for addressing the opioid crisis by providing effective pain relief while reducing the likelihood of substance dependence.
Case Studies and Research Findings
A significant study published in Science Translational Medicine evaluated the efficacy of this compound in nonhuman primates. The findings highlighted:
- Efficacy : this compound effectively reduced pain without leading to addictive behaviors.
- Safety Profile : No adverse effects were reported during the trials, supporting its safety as a therapeutic agent .
Table 1: Summary of Key Research Findings on this compound
Study Reference | Model Used | Dosage (mg/kg) | Outcome |
---|---|---|---|
Ding et al. (2018) | Rhesus monkeys | 0.003 - 0.03 | Significant antinociceptive effects observed |
Colgan et al. (2020) | Computational modeling | N/A | Identified key binding interactions; potential for reducing opioid addiction |
Future Directions
The ongoing research aims to further explore the safety and efficacy of this compound in human trials. Preliminary findings suggest that if successful, this compound could serve as a groundbreaking treatment option for chronic pain management and opioid addiction mitigation.
Dr. Nurulain Zaveri, a key researcher on the project, expressed optimism about progressing to human studies:
“We want to move as fast as possible because our results are exciting” .
Properties
IUPAC Name |
3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMNXKYQXVRSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336428 | |
Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2099681-31-7 | |
Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.